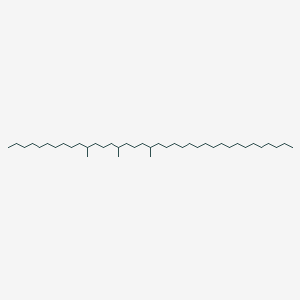
11,15,19-Trimethyl-heptatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,15,19-Trimethyl-heptatriacontane is a long-chain hydrocarbon with the molecular formula C₄₀H₈₂. It is a derivative of heptatriacontane, characterized by the presence of three methyl groups at the 11th, 15th, and 19th positions on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,19-trimethyl-heptatriacontane typically involves the alkylation of heptatriacontane. This process can be achieved through the Friedel-Crafts alkylation reaction, where heptatriacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-alkylation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
11,15,19-Trimethyl-heptatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can be subjected to reductive conditions to remove any impurities or side products.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
11,15,19-Trimethyl-heptatriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of 11,15,19-trimethyl-heptatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can influence the behavior of membrane-bound proteins and receptors, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptatriacontane: The parent compound without methyl substitutions.
11,15-Dimethyl-heptatriacontane: A similar compound with two methyl groups instead of three.
15,19,23-Trimethyl-heptatriacontane: Another isomer with methyl groups at different positions.
Uniqueness
11,15,19-Trimethyl-heptatriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This distinct structure can result in different melting points, solubility, and reactivity compared to its analogs .
Propriétés
Numéro CAS |
121691-20-1 |
|---|---|
Formule moléculaire |
C40H82 |
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
11,15,19-trimethylheptatriacontane |
InChI |
InChI=1S/C40H82/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-25-27-29-33-39(4)35-31-37-40(5)36-30-34-38(3)32-28-26-24-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Clé InChI |
BOKRAEHZMJFHRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


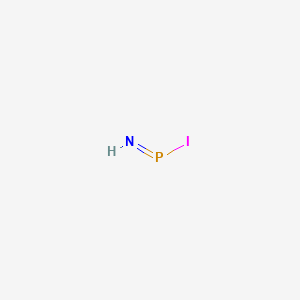
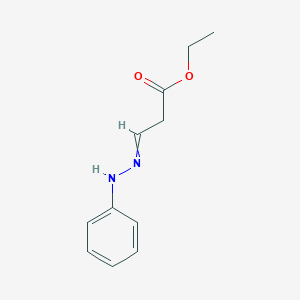
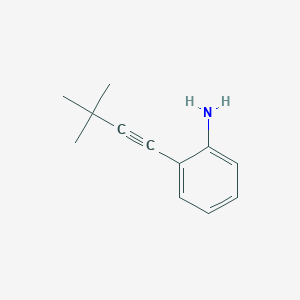
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
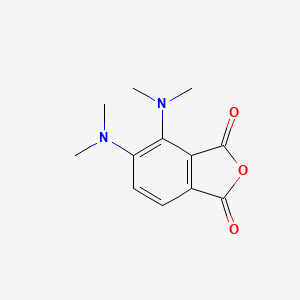
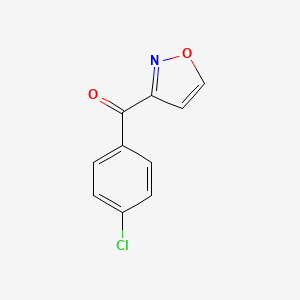
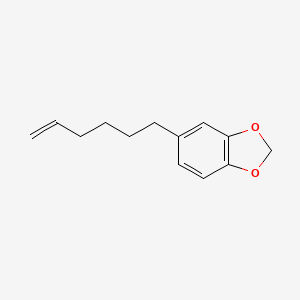
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
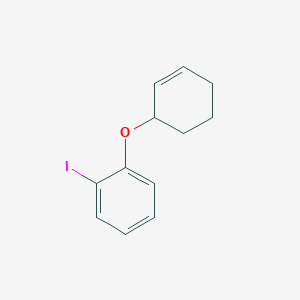

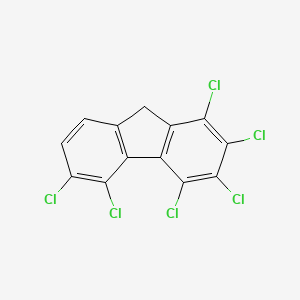
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
